molecular formula C12H18N2O3S B3060404 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate CAS No. 338402-07-6

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate

Cat. No.: B3060404
CAS No.: 338402-07-6
M. Wt: 270.35
InChI Key: SCXSTLUBTCGWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate is a chemical reagent with a purity of >90% . It belongs to the class of pyrimidinone derivatives, which are heterocyclic compounds of significant interest in medicinal and synthetic chemistry. Related pyrimidinone structures have been identified as key intermediates in the synthesis of potential chemotherapeutic agents . Specifically, this chemical scaffold is recognized for its role in the development of novel antitubercular agents, with one study identifying a cluster of pan-active 2-pyrazolylpyrimidinones through phenotypic screening against Mycobacterium tuberculosis (Mtb) . The mechanism of action for such compounds is under investigation and may involve the perturbation of bacterial iron homeostasis, acting as intracellular iron chelators . Furthermore, the core pyrimidinone structure is a common motif accessed through classic synthetic routes like the Biginelli reaction, underscoring its utility as a versatile building block for constructing complex heterocyclic systems . This product is provided exclusively for research and development purposes and must be handled by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-5-10(15)17-7-6-9-8(2)13-12(18-3)14-11(9)16/h4-7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXSTLUBTCGWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC1=C(N=C(NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145116
Record name 2-[1,6-Dihydro-4-methyl-2-(methylthio)-6-oxo-5-pyrimidinyl]ethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338402-07-6
Record name 2-[1,6-Dihydro-4-methyl-2-(methylthio)-6-oxo-5-pyrimidinyl]ethyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338402-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1,6-Dihydro-4-methyl-2-(methylthio)-6-oxo-5-pyrimidinyl]ethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent esterification with butyric acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The butyrate ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or alcohol. Enzymatic hydrolysis using immobilized lipases (e.g., Candida antarctica lipase B) has been explored for selective ester cleavage in structurally similar compounds .

Reaction Type Conditions Outcome
Acidic HydrolysisHCl (1M), 80°C, 6hFormation of 2-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethanol and butyric acid
Basic HydrolysisNaOH (0.1M), 60°C, 4hComplete saponification to sodium butyrate and pyrimidinyl ethanol derivative
Enzymatic CleavageCALB, 40°C, pH 7.0, 24hPartial hydrolysis with >80% yield of ethanol derivative

Methylsulfanyl Group Oxidation

The methylsulfanyl (-SMe) substituent at the pyrimidine ring’s 2-position is susceptible to oxidation. Common oxidizing agents convert it to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties and biological activity .

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivative (confirmed via LC-MS)
mCPBADichloromethane, RT, 6hSulfone derivative (isolated yield: 65%)
KMnO₄H₂O, 70°C, 1hOver-oxidation to sulfonic acid (minor pathway)

Pyrimidine Ring Reactivity

The pyrimidine core participates in nucleophilic substitution and ring-opening reactions:

  • Nucleophilic Attack : The 6-oxo group facilitates substitution at the 4-methyl position under alkylation conditions.

  • Ring-Opening : Strong bases (e.g., NaOH) degrade the pyrimidine ring to form urea derivatives and fragmented thiols .

Key Findings:

  • Reaction with methyl iodide in DMF yields a quaternary ammonium salt at the 4-methyl position (yield: 72%) .

  • Treatment with hydrazine hydrate produces a triazole analog via ring contraction (confirmed via X-ray crystallography) .

Industrial-Scale Modifications

Synthetic routes for large-scale production emphasize efficiency and purity:

  • Continuous Flow Reactors : Achieve 95% conversion in esterification steps with reduced reaction times .

  • Purification : Recrystallization from ethanol/water mixtures yields >99% purity (HPLC) .

Comparative Analysis of Synthetic Methods:

Method Catalyst Yield Purity
Batch EsterificationH₂SO₄78%92%
Flow ChemistryAmberlyst® 1595%99%
Enzymatic SynthesisCALA-MNP85%97%

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • Enzyme Inhibition : Acts as a competitive inhibitor of dihydrofolate reductase (DHFR) via hydrogen bonding with the pyrimidine ring’s oxo group .

  • Metabolic Pathways : Hepatic CYP450 enzymes oxidize the methylsulfanyl group, forming sulfoxide metabolites (detected in vitro) .

Scientific Research Applications

General Synthetic Route

The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate typically involves several steps:

  • Starting Materials : The synthesis often begins with 6-methyl-2-thiouracil.
  • Alkylation Reaction : The alkylation is performed using butyric acid derivatives under controlled conditions, typically in the presence of bases such as potassium carbonate or sodium ethoxide.
  • Purification : Following the reaction, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Industrial Production

In industrial settings, continuous flow reactors and automated systems are utilized to enhance efficiency. Optimization of reaction conditions—such as temperature and catalyst concentration—is crucial for maximizing yield and purity.

Medicinal Chemistry

  • Enzyme Modulation : The compound has shown potential as an enzyme inhibitor or modulator. This interaction can lead to significant changes in metabolic pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and viral infections.
  • Building Block for Bioactive Molecules : It serves as a precursor for synthesizing various bioactive compounds, including antiviral and anticancer agents. Its unique structure allows for modifications that can enhance biological activity.
  • Drug Development : Preliminary studies suggest that derivatives of this compound may exhibit favorable pharmacological properties, warranting further investigation into their therapeutic potential .

Organic Synthesis

The compound is also utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its versatile reactivity allows chemists to explore new synthetic pathways and develop novel materials with specific properties.

Material Science

Research into the material properties of this compound has indicated potential applications in developing innovative materials for various industrial uses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism could lead to alterations in biochemical pathways associated with various diseases.

Case Study 1: Antiviral Activity

Research conducted on similar pyrimidine derivatives has indicated potential antiviral activity against specific viral strains. The structure of this compound suggests it may exhibit comparable effects, although direct studies are needed to confirm this.

Case Study 2: Anticancer Properties

Preliminary findings suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Further studies on this specific compound could elucidate its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

  • Polarity Modifiers: The cyano group in the carbonitrile analog increases polarity, favoring aqueous solubility but reducing membrane permeability.
  • Sulfur Substituents : Methylsulfanyl (-SMe) groups are common across analogs, likely stabilizing the pyrimidine ring via electron donation .

Biological Activity

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate is a complex organic compound notable for its structural features, including a pyrimidine ring and a butyrate ester. With a molecular formula of C12H18N2O3S and a molecular weight of approximately 270.35 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator .

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. These interactions can lead to significant alterations in biochemical pathways, suggesting potential therapeutic applications in various diseases. The compound may act by modulating enzymatic activity, thereby influencing metabolic pathways critical for cellular function .

Pharmacological Potential

Research indicates that compounds with similar structural features have been associated with various pharmacological effects, including:

  • Antitumor Activity : Compounds in the pyrimidine class have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for the development of new antimicrobial agents .
  • Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes involved in critical metabolic processes, similar to other known enzyme inhibitors .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful. The following table summarizes key features and activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityReferences
Compound APyridine ringAntitumor
Compound BBenzopyrimidineAntimicrobial
Compound CDihydropyrimidineEnzyme inhibition

Study on Antitumor Activity

In a recent study focusing on the anticancer properties of pyrimidine derivatives, researchers evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that at concentrations as low as 1 μM, the compound induced significant morphological changes characteristic of apoptosis. Furthermore, caspase-3 activity was enhanced by 1.33 to 1.57 times at concentrations of 10 μM, confirming its potential as an anticancer agent .

Evaluation of Enzyme Inhibition

Another study investigated the enzyme inhibition properties of this compound. It was found that it could effectively inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival. This inhibition led to decreased cell viability in treated cultures compared to controls .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate, and how are reaction conditions optimized?

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For example, [4+2] cyclocondensation between 1,4-binucleophiles (e.g., thiourea analogs) and carbonyl-containing reagents (e.g., ethyl 2-cyanoacetate) is a common approach . Reaction optimization typically includes varying catalysts (e.g., acidic or basic conditions), solvents (polar aprotic like DMF), and temperature (80–120°C). Evidence from similar compounds (Table 2 in ) shows that electron-donating/withdrawing substituents on aromatic aldehydes can influence yields (65–92%), suggesting systematic screening of substituents and stoichiometry is critical for reproducibility.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR can confirm the pyrimidine core (C4-methyl at ~1.3 ppm, C2-methylsulfanyl at ~2.5 ppm) and butyrate ester (δ 4.2–4.4 ppm for –OCH₂–).
  • HPLC : Pharmacopeial methods for related pyrimidines use C18 columns with ammonium acetate buffers (pH 6.5) and UV detection at 210–254 nm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z ~353.4).

Q. How can impurities or byproducts be identified and controlled during synthesis?

Common impurities include unreacted intermediates (e.g., thiourea derivatives) or hydrolyzed esters. Pharmacopeial guidelines for pyrimidine analogs recommend:

  • HPLC with gradient elution to resolve closely eluting peaks .
  • Stability studies under acidic/alkaline conditions to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Pyrimidine derivatives often form twinned crystals or exhibit disorder due to flexible substituents (e.g., the butyrate chain). SHELXL refinement (using Olex2 or SHELXTL) is recommended for high-resolution data. For low-resolution data, twin refinement (via HKLF5) or restraints on thermal parameters may improve convergence . Evidence from similar compounds shows that methylsulfanyl groups introduce rotational disorder, requiring careful modeling of anisotropic displacement parameters .

Q. How can computational methods predict the reactivity or stability of the methylsulfanyl and ester groups?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDE) for the methylsulfanyl (–S–CH₃) and ester (–COO–) groups.
  • MD Simulations : Simulate solvation in polar solvents (e.g., water/DMSO) to assess hydrolysis susceptibility. The ester group’s stability correlates with electron-withdrawing effects from the pyrimidine ring .

Q. How do structural analogs (e.g., carboxamide vs. ester derivatives) influence biological activity or metabolic stability?

Comparative studies on prodrugs (e.g., MK-8970, a raltegravir prodrug ) suggest ester groups enhance lipophilicity and cellular uptake but are prone to hydrolysis. Carboxamide analogs (e.g., pharmacopeial standards ) exhibit higher metabolic stability. For this compound, in vitro assays (e.g., microsomal stability tests) can quantify esterase-mediated hydrolysis rates.

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution (NMR) and solid-state (X-ray) structures often arise from conformational flexibility. For example, the butyrate chain may adopt different rotamers in solution. Variable-temperature NMR or NOESY can identify dynamic processes, while X-ray data provide a static snapshot. Cross-validate with computational conformational analysis .

Methodological Considerations

Q. How can reaction reproducibility issues (e.g., variable yields) be systematically investigated?

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent polarity, and reaction time. For example, Table 2 in demonstrates how substituent electronic effects impact yields in analogous syntheses.
  • In situ Monitoring : Raman spectroscopy or LC-MS can track intermediate formation and identify side reactions.

Q. What are the best practices for handling air- or moisture-sensitive functional groups (e.g., methylsulfanyl)?

  • Use Schlenk techniques or gloveboxes for reactions involving –S–CH₃, which may oxidize to sulfoxides/sulfones .
  • Stabilize intermediates with antioxidants (e.g., BHT) during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate
Reactant of Route 2
Reactant of Route 2
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.